molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

货号: B1349077
CAS 编号: 33590-17-9
分子量: 134.14 g/mol
InChI 键: CGAHECZATVXWIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of hydrazine hydrate with 2-chloropyrazine in the presence of ethanol. The reaction is carried out under controlled pH conditions to obtain the desired product . Another method involves the use of trifluoroacetic anhydride and chlorobenzene, followed by a series of reactions including refluxing and distillation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pH, and using suitable solvents and catalysts to maximize yield and purity .

化学反应分析

Substitution Reactions

The compound undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Halogenated derivatives are particularly reactive intermediates for further functionalization.

Reaction Type Reagents/Conditions Products Reference
ChlorinationPOCl₃, DMF (catalytic)3-Methyl-6-chloro- triazolo[4,3-a]pyrazine
AminationMorpholine, TiCl₄ (5% in MeOH)Morpholine-substituted triazolopyrazine

Amination reactions proceed via SNAr mechanisms under mild acidic conditions. For example, TiCl₄-catalyzed substitution with morpholine yields derivatives in 33–62% efficiency .

Cyclization and Ring Expansion

Intramolecular cyclization is a key strategy for synthesizing fused polyheterocycles.

Method Conditions Key Product Yield Reference
DiazotizationNaNO₂, glacial acetic acid3-Methyl- triazolo[4,3-a]pyrazine-6-carbonitrile35–65%
Oxidative cyclizationLead tetraacetate, refluxFused triazoloquinoxaline derivatives75%

Diazotization of hydrazone precursors generates diazo intermediates, which cyclize to form fused systems . Lead tetraacetate-mediated oxidation of hydrazones produces bicyclic derivatives efficiently .

Oxidation and Reduction

The methyl group and triazole ring participate in redox transformations:

Process Reagents Outcome Reference
OxidationH₂O₂, acidic mediumHydroxymethyl or carbonyl derivatives
ReductionNaBH₄, ethanolSaturated triazoline intermediates

Hydrogen peroxide oxidizes the methyl group to a hydroxymethyl moiety, while sodium borohydride reduces the triazole’s conjugated system transiently .

Functional Group Interconversion

Carboxylic acid derivatives enable further derivatization:

Starting Material Reagents Product Application
Ethyl esterNH₃ (g), MeOH3-Methyl-triazolopyrazine-6-carboxamideAnticancer agent precursor

Ester-to-amide conversion under ammonolysis conditions produces bioactive derivatives like compound 22i , a c-Met kinase inhibitor (IC₅₀ = 48 nM) .

Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable aryl/heteroaryl introductions:

Reaction Catalyst Substrate Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized triazolopyrazine50–70%

Bromo-substituted derivatives undergo Suzuki-Miyaura reactions with aryl boronic acids, expanding π-conjugation for optoelectronic applications .

Mechanistic Insights

  • Electrophilic substitution occurs preferentially at the pyrazine C6 position due to electron deficiency.

  • Cyclization often proceeds via diazo intermediates generated in situ from hydrazones or azides .

  • Redox reactions are modulated by the triazole’s aromatic stabilization, favoring partial reduction over full saturation.

This compound’s versatility in substitution, cyclization, and coupling reactions underscores its utility as a scaffold for drug discovery and materials science.

科学研究应用

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound belonging to the triazolopyrazine family, known for its diverse biological activities. This compound has a variety of scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound is used as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential antibacterial and antifungal properties. Some derivatives of triazolo[4,3-a]pyrazine have demonstrated inhibitory effects on bacterial enzymes, disrupting bacterial growth and replication.
  • Medicine This compound is explored for its role in developing new drugs, particularly those targeting bacterial infections and cancer. Derivatives of triazolo[4,3-a]pyrazine have shown significant antiproliferative activities in cancer cell lines like A549, MCF-7, and HeLa.
  • Industry It is utilized in the development of new materials with specific electronic properties.

Biological Activity

This compound has diverse biological activities, making it relevant in medicinal chemistry. The compound's molecular structure, featuring a triazole ring fused with a pyrazine moiety, contributes to its electron-deficient nature, enhancing its reactivity and biological activity.

Anticancer Activity

  • Compound 22i demonstrated antitumor activity against cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical), and exhibited potent c-Met kinase inhibition.
  • Compound 17l showed promising results with IC50 values of 0.98 μM for A549, 1.05 μM for MCF-7, and 1.28 μM for HeLa cells while inhibiting c-Met and VEGFR-2.

The anticancer effects involve the induction of apoptosis via caspase activation and the inhibition of key signaling pathways involved in cell proliferation.

Antibacterial Activity

This compound exhibits antibacterial activities against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, compound 2e exhibited antibacterial activities, with MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin . Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its role as a pharmacophore in sitagliptin phosphate, a drug used to treat type II diabetes mellitus.
  • 1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring structure and exhibit various biological activities.

作用机制

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

相似化合物的比较

Similar Compounds

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain molecular targets, making it a valuable compound in drug discovery and development .

生物活性

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound includes a triazole ring fused with a pyrazine moiety. The presence of nitrogen atoms in the structure contributes to its electron-deficient nature, enhancing its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Notably:

  • Compound 22i demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively. Additionally, it exhibited potent c-Met kinase inhibition (IC50 = 48 nM) .
  • Compound 17l also showed promising results with IC50 values of 0.98 μM for A549, 1.05 μM for MCF-7, and 1.28 μM for HeLa cells while inhibiting c-Met (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 μM) .

The mechanisms underlying the anticancer effects include:

  • Induction of apoptosis via caspase activation .
  • Inhibition of key signaling pathways involved in cell proliferation .

Antibacterial Activity

This compound derivatives have also been evaluated for their antibacterial properties:

  • Compound 2e exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . This activity was comparable to that of standard antibiotics like ampicillin.
  • Structure-activity relationship studies suggest that modifications at specific positions on the triazolo-pyrazine scaffold can enhance antibacterial efficacy .

Other Biological Activities

In addition to anticancer and antibacterial properties, derivatives of this compound have shown potential in various other biological activities:

  • Antimalarial : Some derivatives have demonstrated efficacy against malaria parasites.
  • Antidiabetic : Certain compounds within this class are being investigated for their role as pharmacophores in diabetes management .
  • Antifungal and Antitubercular : There is ongoing research into their effectiveness against fungal infections and tuberculosis.

Summary Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50/MIC ValuesReference
Anticancer22iA5490.83 μM
Anticancer22iMCF-70.15 μM
Anticancer17lA5490.98 μM
Antibacterial2eStaphylococcus aureus32 μg/mL
Antibacterial2eEscherichia coli16 μg/mL

常见问题

Q. What are the common synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how do substituent positions affect their biological activity?

Basic
The synthesis typically involves cyclization strategies starting from hydrazinylpyridines or pyrazines. For example, acid halides of carbonic acid are used to cyclize 2-chloro-3-hydrazinopyrazine, enabling substitution at positions 3 and 7 . Substituents at position 7 (e.g., 4-fluorobenzyl) significantly enhance antimicrobial activity (MICs 12.5 µg/mL against gram-negative bacteria), while modifications at position 3 (e.g., thioxo or methyl groups) influence pharmacokinetic properties . Advanced methods include electrochemical-photochemical synthesis , where tetrazoles are coupled with dimethoxypyrazines to form the triazolo-pyrazine backbone .

Q. Which analytical methods are validated for quantifying this compound derivatives in pharmaceutical research?

Basic
Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is a validated method for quantifying the active substance (99.0–101.0% purity). Uncertainty analysis (0.22%) ensures precision, with impurities (e.g., oxidation byproducts) monitored via HPLC to maintain ≤0.5% impurity thresholds .

Q. How can researchers resolve discrepancies in antimicrobial activity data between different triazolo-pyrazine analogs?

Advanced
Discrepancies often arise from substituent effects, impurities, or assay variability. For example, 7-(4-fluorobenzyl)-3-thioxo derivatives show high gram-negative activity (MIC 12.5 µg/mL), while methylphosphonylated analogs may lack efficacy due to poor bioavailability . Rigorous impurity profiling (e.g., identifying semiproducts like Impurity A via HPLC) and standardized MIC/MBC protocols are critical .

Q. What methodological considerations are critical when employing electrochemical-photochemical synthesis for triazolo-pyrazine derivatives?

Advanced
Key factors include:

  • Reaction conditions : Electrochemical coupling of tetrazoles with dimethoxypyrazines requires controlled voltage to avoid side products.
  • Intermediate stability : Photochemical excitation (254/265 nm UV) generates a short-lived nitrilimine intermediate , necessitating rapid cyclization .
  • Characterization : X-ray crystallography (CCDC data) and multinuclear NMR (¹H/¹³C/³¹P) confirm regioselectivity and structural integrity .

Q. What structural features of triazolo-pyrazine derivatives contribute to their role as kinase inhibitors?

Basic
The scaffold’s planar heterocyclic core enables π-π stacking with kinase active sites. Substituents like 4-oxo-pyridazinone at position 3 enhance c-Met inhibition (IC₅₀ < 1 µM), while hydrophobic groups (e.g., benzyl) improve VEGFR-2 binding .

Q. How can computational docking studies guide the optimization of triazolo-pyrazine derivatives for fungistatic activity?

Advanced
Virtual docking with lanosterol-14α-demethylase (CYP51) identifies substituents that disrupt ergosterol biosynthesis. For example, 3-(ethylthio) groups improve binding affinity by occupying the enzyme’s hydrophobic pocket. This guides synthesis of S-alkyl derivatives with validated fungistatic activity .

Q. What strategies minimize impurities during the synthesis of 3-methyl-triazolo-pyrazines?

Advanced

  • Purification : Chromatography (SiO₂; 10% MeOH/DCM) removes semiproducts like Impurity A (unreacted hydrazinylpyrazine).
  • Storage : Anhydrous conditions prevent oxidation to Impurity B (triazolopyrazine-dione) .
  • Catalyst-free cyclization : Reduces side reactions in phosphonylated derivatives .

Q. How does the 4-fluorobenzyl group at position 7 enhance antimicrobial efficacy?

Basic
The electron-withdrawing fluorine increases membrane permeability in gram-negative bacteria, while the benzyl group stabilizes interactions with lipid bilayer components. This dual effect lowers MIC values (12.5 µg/mL) compared to non-halogenated analogs .

Q. What mechanisms underlie the dual c-Met/VEGFR-2 inhibition of triazolo-pyrazine derivatives?

Advanced
The scaffold’s flexible core accommodates divergent binding modes:

  • c-Met : Hydrogen bonding with 4-oxo-pyridazinone to the hinge region.
  • VEGFR-2 : Hydrophobic interactions via 3-methyl groups.
    Structure-activity relationship (SAR) studies prioritize substituents balancing both targets (e.g., compound 22l with IC₅₀ = 0.8 µM for c-Met) .

Q. How are phosphonylated triazolo-pyrazines synthesized without catalysts?

Advanced
5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines forms 3-methylphosphonylated derivatives. The reaction proceeds via a six-membered transition state, with NO₂-substituted hydrazines inducing Dimroth rearrangement to yield 2-methylphosphonylated isomers .

属性

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHECZATVXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342736
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33590-17-9
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
Reactant of Route 4
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。